molecular formula C7H6BrN3O B7960096 7-Bromo-1,3-benzoxazole-2,4-diamine CAS No. 1820684-21-6

7-Bromo-1,3-benzoxazole-2,4-diamine

Cat. No.: B7960096
CAS No.: 1820684-21-6
M. Wt: 228.05 g/mol
InChI Key: SUIGDINWYYWBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,3-benzoxazole-2,4-diamine (CAS 1820684-21-6) is a high-purity benzoxazole derivative supplied for scientific research and development. This compound, with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol, serves as a versatile chemical building block for discovering and developing new therapeutic agents . The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of pharmacological activities. Researchers utilize this structure in the design of compounds with potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal effects . The specific bromo and diamine substitutions on this molecule provide strategic sites for further synthetic modification, enabling the creation of diverse compound libraries for biological screening . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-bromo-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIGDINWYYWBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)N=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302998
Record name 2,4-Benzoxazolediamine, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820684-21-6
Record name 2,4-Benzoxazolediamine, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Benzoxazolediamine, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cyclization with DDQ

A method adapted from PD-L1 inhibitor synthesis involves oxidative cyclization using 2,4-diaminophenol derivatives and aldehydes in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For example:

  • Reactants : 3-amino-4-hydroxy-5-bromobenzonitrile and formaldehyde.

  • Conditions : 5 wt% aqueous Triton X-100, room temperature, 1 h pre-stirring followed by DDQ addition.

  • Yield : ~65–70% after column chromatography.

This method avoids harsh acids and enables regioselective bromine retention during cyclization. The electron-withdrawing nitrile group stabilizes intermediates, reducing side reactions.

Bromination Techniques

Introducing bromine at position 7 can occur pre- or post-cyclization, with each approach presenting trade-offs in selectivity and yield.

Pre-Cyclization Bromination

Brominating 2,4-diaminophenol precursors ensures precise positioning but requires protection of amino groups:

  • Reagents : N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 12 h reaction time.

  • Challenges : Over-bromination at positions 5 and 7 necessitates stoichiometric control.

Post-Cyclization Bromination

Direct bromination of the benzoxazole core is less common due to deactivation by the heterocycle. However, directed ortho-metalation (DoM) strategies using n-butyllithium and trimethylborate enable selective bromination:

  • Substrate : 1,3-benzoxazole-2,4-diamine.

  • Reagents : Br₂ in tetrahydrofuran (THF), −78°C.

  • Yield : 40–50%.

Functional Group Compatibility and Optimization

The amino groups at positions 2 and 4 pose challenges due to their nucleophilicity, requiring protective strategies during bromination or cyclization.

Amino Group Protection

  • Protecting Agents : tert-butoxycarbonyl (Boc) groups via di-tert-butyl dicarbonate.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

  • Impact on Yield : Protection increases overall yield from 35% to 55% by preventing side reactions.

Solvent and Temperature Effects

ParameterOptimal ConditionSuboptimal ConditionYield Difference
SolventAnhydrous MeCNWet CHCl₃+25%
Temperature80°CRoom Temperature+18%
CatalystEt₃NNo base+30%

Polar aprotic solvents like MeCN enhance reaction rates by stabilizing transition states, while Et₃N scavenges HBr byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Residence Time : 10–15 min.

  • Throughput : 2 kg/h with 95% purity.

  • Advantages : Reduced exothermic risks compared to batch processing.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂/Xantphos for Suzuki couplings with boronic acids (for analogues).

  • Copper-Mediated Amination : CuI/1,10-phenanthroline for introducing primary amines .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,3-benzoxazole-2,4-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Nitrobenzoxazole derivatives.

    Reduction Products: Aminobenzoxazole derivatives.

Scientific Research Applications

7-Bromo-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-benzoxazole-2,4-diamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Brominated Benzoxazole Derivatives

5-Bromo-2-methyl-1,3-benzoxazol-7-amine (C₈H₇BrN₂O, MW: 227.06 g/mol)

  • Structural Differences : Bromine at position 5 (vs. position 7 in the target compound) and a methyl group at position 2 (vs. amine).
  • The bromine position alters electronic distribution, affecting reactivity in substitution reactions .
Property 7-Bromo-1,3-benzoxazole-2,4-diamine 5-Bromo-2-methyl-1,3-benzoxazol-7-amine
Molecular Weight 228.05 g/mol 227.06 g/mol
Substituents Br (C7), NH₂ (C2, C4) Br (C5), CH₃ (C2), NH₂ (C7)
Key Applications DNA intercalation, antimicrobial Research intermediates

Benzoxadiazole Derivatives

7-Chloro-[4-amino acetic acid ethyl ester]-[2,1,3]-benzoxadiazole

  • Structural Differences : Benzoxadiazole core (vs. benzoxazole) with chlorine at position 7 and an ethyl ester group.
  • Chlorine’s lower electronegativity compared to bromine may reduce halogen bonding efficiency .

Diamine-Containing Heterocycles

6-Methylquinazoline-2,4-diamine (IC2) and 6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5)

  • Structural Differences : Quinazoline and pyridopyrimidine cores (vs. benzoxazole) with methyl and diamine groups.
  • Functional Impact : Both compounds exhibit strong DNA intercalation, comparable to doxorubicin. The planar pyridopyrimidine system in IC5 shows higher intercalation efficiency than benzoxazole derivatives, likely due to extended π-conjugation .
Compound DNA Intercalation Efficiency (vs. Doxorubicin) Key Structural Feature
This compound Moderate (data inferred) Bromine enhances electrophilicity
IC2 (Quinazoline) Comparable Methyl group stabilizes binding
IC5 (Pyridopyrimidine) Higher Extended π-system improves affinity

Benzimidazole and Imidazothiadiazole Derivatives

4-(5-Bromo-1H-benzoimidazol-2-yl)aniline (C₁₃H₁₀BrN₃, MW: 288.14 g/mol)

  • Structural Differences : Benzimidazole core (two nitrogen atoms) with bromine at position 5 and an aniline substituent.
  • Functional Impact : The aniline group enables conjugation with biomolecules, making it suitable for targeted drug delivery. Bromine’s position influences reactivity in cross-coupling reactions .

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

  • Structural Differences : Imidazothiadiazole core with bromine at position 2.
  • Functional Impact: Bromine at position 2 is highly reactive toward nucleophilic substitution, a trait less pronounced in 7-bromo-benzoxazole due to steric and electronic differences .

Q & A

Q. Table 1: Synthesis Optimization Variables

VariableRange TestedImpact on Yield
Solvent polarityDMF, Ethanol, THFHighest in DMF
Temperature25°C, 60°C, 100°CMax at 100°C
Reaction time3h, 6h, 9hPeak at 9h

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of aromatic protons (6.8–7.5 ppm) and amine groups (broad peaks at ~5 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .
  • XRD : Resolve crystal structure ambiguity caused by tautomerism in benzoxazole derivatives.
  • HPLC-MS : Quantify purity and detect byproducts (e.g., debrominated analogs) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Methodological Answer:
Link hypotheses to established theories like Hammett substituent constants (to predict bromine’s electronic effects) or molecular docking (to simulate interactions with biological targets). For instance, density functional theory (DFT) calculations can model charge distribution in the benzoxazole core, while docking studies (e.g., AutoDock Vina) may predict binding affinity to enzymes like kinases .

Advanced: What factorial design strategies are appropriate for evaluating the compound’s antimicrobial activity against resistant strains?

Methodological Answer:
A 2k^k factorial design is ideal for testing variables like concentration (e.g., 1–10 µM), bacterial strain (Gram+ vs. Gram-), and pH (5–7.4). Replicate assays (n ≥ 3) with positive/negative controls reduce noise. For example, in benzoxadiazole derivatives, minimum inhibitory concentration (MIC) assays revealed pH-dependent efficacy against E. coli .

Advanced: How should researchers address contradictions in observed vs. predicted reactivity data?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace catalysts). Use sensitivity analysis to rank variables by impact and Bayesian regression to refine predictive models. Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .

Advanced: What computational tools are recommended for modeling this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : GROMACS or AMBER for simulating ligand-protein stability.
  • Docking Software : AutoDock, Schrödinger Suite for binding pose prediction.
  • QSAR Models : MOE or RDKit to correlate structural features (e.g., bromine position) with activity .

Basic: What purification challenges arise during synthesis, and which techniques mitigate them?

Methodological Answer:
Byproducts like dehalogenated analogs or dimerized species require column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Monitor purity via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: What methodologies ensure stability during long-term storage of this compound?

Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials under argon at -20°C to prevent photodegradation and hydrolysis. Degradation kinetics can be modeled using Arrhenius equations .

Advanced: How can cross-disciplinary approaches enhance applications in materials science or catalysis?

Methodological Answer:
Integrate with membrane separation technologies (CRDC subclass RDF2050104) for catalytic membrane reactors or powder technology (RDF2050107) for nanoparticle-supported catalysts. AI-driven process simulation (COMSOL Multiphysics) can optimize reaction conditions .

Advanced: What isotopic labeling strategies validate proposed reaction mechanisms in derivatization studies?

Methodological Answer:
Use 15^{15}N-labeled amines or 2^{2}H-substituted solvents to track intermediates via LC-MS/MS. For example, 13^{13}C labeling at the benzoxazole C2 position can confirm nucleophilic substitution pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.